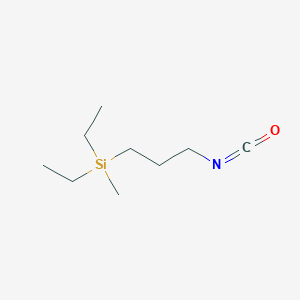
Diethyl(3-isocyanatopropyl)methylsilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl(3-isocyanatopropyl)methylsilane: is an organosilicon compound with the molecular formula C9H19NO3Si. It is a versatile chemical used in various industrial and scientific applications due to its unique properties, including its ability to form strong bonds with both organic and inorganic materials.
准备方法
Synthetic Routes and Reaction Conditions:
Phosgene Method: One common method involves reacting 3-aminopropyltriethoxysilane with phosgene.
Solid Phosgene Method: Another method involves reacting 3-aminopropyltriethoxysilane with solid phosgene.
Carbonate Method: A more modern approach involves reacting 3-aminopropyltriethoxysilane with dimethyl carbonate or diethyl carbonate.
Industrial Production Methods: The industrial production of Diethyl(3-isocyanatopropyl)methylsilane typically involves the reaction of 3-chloropropyltriethoxysilane with urea and ammonium salts, followed by heating and purification steps .
化学反应分析
Types of Reactions:
Substitution Reactions: It can undergo substitution reactions with various nucleophiles, such as alcohols and amines, forming corresponding substituted products.
Common Reagents and Conditions:
Hydrolysis: Water or moisture.
Substitution: Alcohols, amines, and other nucleophiles under mild conditions.
Major Products:
Hydrolysis: Silanols and isocyanates.
Substitution: Substituted silanes and corresponding organic products.
科学研究应用
Chemistry:
Surface Modification: Used as a coupling agent to improve the adhesion between organic polymers and inorganic materials.
Polymer Chemistry: Acts as a crosslinking agent in the synthesis of various polymers.
Biology and Medicine:
Biocompatible Coatings: Used in the preparation of biocompatible coatings for medical devices.
Industry:
作用机制
Diethyl(3-isocyanatopropyl)methylsilane exerts its effects primarily through its isocyanate group, which reacts with nucleophiles such as hydroxyl and amino groups. This reaction forms strong covalent bonds, enhancing the adhesion and durability of materials treated with this compound .
相似化合物的比较
3-Isocyanatopropyltriethoxysilane: Similar in structure but with triethoxy groups instead of diethoxy groups.
3-Isocyanatopropyltrimethoxysilane: Contains trimethoxy groups, offering different reactivity and solubility properties.
Uniqueness: Diethyl(3-isocyanatopropyl)methylsilane is unique due to its specific combination of diethoxy and isocyanate groups, which provide a balance of reactivity and stability, making it suitable for a wide range of applications .
属性
CAS 编号 |
14283-37-5 |
|---|---|
分子式 |
C9H19NOSi |
分子量 |
185.34 g/mol |
IUPAC 名称 |
diethyl-(3-isocyanatopropyl)-methylsilane |
InChI |
InChI=1S/C9H19NOSi/c1-4-12(3,5-2)8-6-7-10-9-11/h4-8H2,1-3H3 |
InChI 键 |
ZQRAXRGGINIMCP-UHFFFAOYSA-N |
规范 SMILES |
CC[Si](C)(CC)CCCN=C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


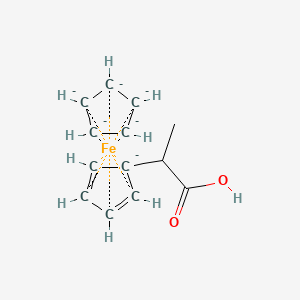

![2,4,9,11-Tetramethyl-3,6,10,13-tetraoxapentacyclo[7.5.0.02,8.04,12.05,11]tetradecane-7,14-dione](/img/structure/B14713358.png)
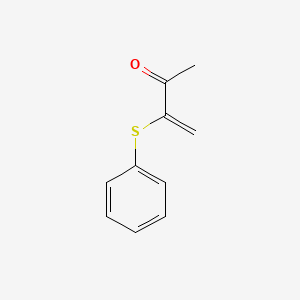

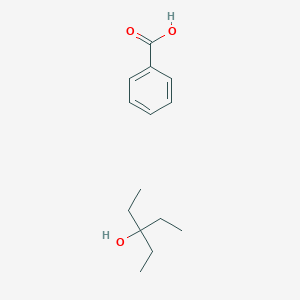
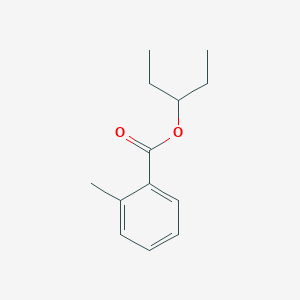

![11-Methyl[1]benzothieno[3,2-g]isoquinoline](/img/structure/B14713400.png)
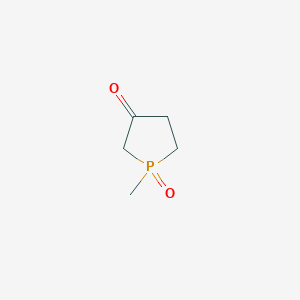
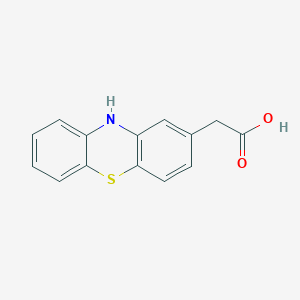


![Ethyl 2-[hydroxy(diphenyl)methyl]butanoate](/img/structure/B14713430.png)
